1,3-Diphenylbutane

Beschreibung

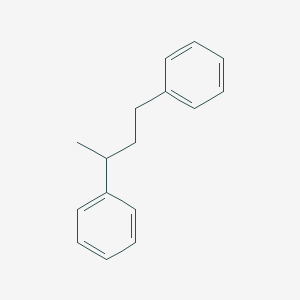

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDINXYLAVFUHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862685 | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-44-1, 17293-53-7, 17293-55-9 | |

| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpropane-1,3-diyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Diphenylbutane via Friedel-Crafts alkylation

An In-depth Technical Guide on the Synthesis of 1,3-Diphenylbutane via Friedel-Crafts Alkylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the synthesis of this compound, a significant aromatic hydrocarbon, with a primary focus on the Friedel-Crafts alkylation methodology. This document provides a thorough examination of the reaction mechanism, detailed experimental protocols, comprehensive data presentation, and critical safety considerations. It is intended to serve as a valuable resource for professionals engaged in organic synthesis, particularly in the fields of chemical research and drug development.

Introduction

This compound is an organic compound characterized by a butane chain substituted with two phenyl groups at the 1 and 3 positions. Its structural features make it a valuable intermediate in organic synthesis and a model compound for studying the properties and degradation of polystyrene. The Friedel-Crafts alkylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds between aromatic rings and alkyl chains, presents a viable and efficient pathway for the synthesis of this compound.[1][2][3] This guide will explore two primary synthetic routes utilizing this reaction: the alkylation of benzene with 1,3-dichlorobutane and the reaction of benzene with crotyl alcohol or its derivatives.

The Friedel-Crafts Alkylation: A Mechanistic Overview

The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction.[2][3] It involves the generation of a carbocation or a related electrophilic species from an alkyl halide or an alcohol, typically facilitated by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4] This electrophile then attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom with the alkyl group.

Key steps in the mechanism include:

-

Formation of the electrophile: The Lewis acid catalyst interacts with the alkylating agent to form a carbocation.

-

Electrophilic attack: The π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base, typically the conjugate base of the Lewis acid-alkyl halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[5]

It is important to note that Friedel-Crafts alkylations are susceptible to certain limitations, including the possibility of carbocation rearrangements to more stable forms and polyalkylation of the aromatic ring.[2][6]

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of this compound based on established principles of Friedel-Crafts alkylation.

Synthesis of this compound from Benzene and 1,3-Dichlorobutane

This method involves the dialkylation of benzene with 1,3-dichlorobutane in the presence of a Lewis acid catalyst.

Experimental Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried before use.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (16.0 g, 0.12 mol) and 150 mL of anhydrous benzene. The mixture is cooled in an ice-water bath with continuous stirring.

-

Addition of Alkylating Agent: A solution of 1,3-dichlorobutane (6.35 g, 0.05 mol) in 50 mL of anhydrous benzene is added dropwise from the dropping funnel over a period of approximately one hour. The temperature of the reaction mixture should be maintained between 0 and 5 °C during the addition.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 4 hours.

-

Work-up: The reaction mixture is then slowly and carefully poured onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.

-

Purification: The combined organic layers are washed successively with water, a 5% sodium bicarbonate solution, and again with water. The organic phase is then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield this compound.

Synthesis of this compound from Benzene and Crotyl Alcohol

This alternative route utilizes an alcohol as the alkylating agent precursor.

Experimental Procedure:

-

Reaction Setup: A similar setup to the one described in section 3.1 is used.

-

Reagent Charging: The flask is charged with 150 mL of anhydrous benzene and crotyl alcohol (but-2-en-1-ol) (3.6 g, 0.05 mol).

-

Catalyst Addition: Anhydrous aluminum chloride (13.3 g, 0.1 mol) is added portion-wise to the stirred solution over 30 minutes, while maintaining the temperature at 20-25 °C.

-

Reaction Progression: The mixture is stirred at room temperature for 3 hours.

-

Work-up and Purification: The work-up and purification steps are identical to those described in section 3.1.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |

| Benzene | 78.11 | 80.1 | 71-43-2 |

| 1,3-Dichlorobutane | 127.02 | 132-134 | 1190-22-3 |

| Crotyl Alcohol | 72.11 | 121.2 | 6117-91-5 |

| Aluminum Chloride | 133.34 | 180 (subl.) | 7446-70-0 |

| This compound | 210.32 | 295 | 1520-44-1[7] |

Table 2: Spectroscopic Data for this compound

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 10H, Ar-H), 2.85 (m, 1H, CH), 2.65 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.80 (m, 2H, CH₂), 1.28 (d, J=6.8 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.8, 142.5, 128.4, 128.3, 126.8, 125.9, 45.2, 35.1, 30.5, 22.4 |

| Mass Spectrum (EI) | m/z (%): 210 (M⁺, 15), 119 (10), 105 (100), 91 (40), 77 (15) |

Mandatory Visualizations

Caption: Mechanism of Friedel-Crafts Alkylation.

Caption: Experimental workflow for synthesis.

Safety Precautions

-

Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat, must be worn.

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled in a moisture-free environment, such as a glove box or under an inert atmosphere.

-

1,3-Dichlorobutane and Crotyl Alcohol: These reagents are flammable and may cause irritation upon contact with skin or eyes. Standard laboratory safety procedures should be followed.

-

General Precautions: The Friedel-Crafts reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions. The work-up procedure involves the use of strong acids and should be performed with caution.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to consult additional literature and adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

References

A Technical Guide to the Spectroscopic Analysis of 1,3-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 1,3-Diphenylbutane

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected chemical shifts and absorption bands. These predictions are based on the known ranges for the functional groups present in the molecule: two phenyl rings and a butane chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl H's | 7.10 - 7.40 | Multiplet (m) | 10H |

| Methine H (CH) | 2.70 - 3.00 | Multiplet (m) | 1H |

| Methylene H's (CH₂) | 1.80 - 2.80 | Multiplet (m) | 4H |

| Methyl H's (CH₃) | 1.20 - 1.40 | Doublet (d) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Phenyl C's | 140 - 150 |

| Phenyl CH's | 125 - 130 |

| Methine C (CH) | 35 - 45 |

| Methylene C's (CH₂) | 20 - 45 |

| Methyl C (CH₃) | 15 - 25 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| C-H | Bend | 1470 - 1370 | Medium |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 210 | [C₁₆H₁₈]⁺ | Molecular Ion (M⁺) |

| 195 | [M - CH₃]⁺ | Loss of a methyl group |

| 119 | [C₉H₁₁]⁺ | Cleavage to form a C₃H₅-phenyl fragment |

| 105 | [C₈H₉]⁺ | Benzylic cation or related fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Analytical balance

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, which is commonly used for nonpolar organic compounds.[1]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Set appropriate acquisition parameters, such as spectral width, acquisition time, and relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for ¹³C NMR) or an internal standard like TMS (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., salt plates (KBr, NaCl) for liquids, KBr pellet press for solids)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Solvent for cleaning (e.g., dichloromethane, acetone)

Procedure (for a liquid sample):

-

Sample Preparation (Thin Film Method):

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination.

-

Place a small drop of this compound (which is a colorless oil) onto the surface of one salt plate.[2]

-

Place the second salt plate on top and gently press to create a thin, uniform film of the liquid between the plates.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and correlate their wavenumbers (in cm⁻¹) to specific functional group vibrations (e.g., C-H stretch, C=C stretch).[3]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

-

Inlet system (e.g., Gas Chromatography - GC, or direct insertion probe)

-

Volatile solvent for sample dissolution if using GC-MS (e.g., dichloromethane, hexane)

Procedure (using GC-MS with Electron Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC parameters (injection temperature, column type, temperature program) to ensure good separation and elution of the compound.

-

Set the MS parameters. For EI, a standard electron energy of 70 eV is typically used. Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will travel through the GC column, be separated from the solvent and any impurities, and then enter the MS ion source.

-

In the ion source, molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (210.32 g/mol for this compound).

-

Analyze the fragmentation pattern. The major peaks in the spectrum correspond to stable carbocations formed by the cleavage of bonds within the molecule. This pattern provides structural clues.[4][5]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Thermophysical Properties of 1,3-Diphenylbutane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of 1,3-diphenylbutane and its structural isomers. Understanding these properties is crucial for a wide range of applications, from process design and safety in the chemical industry to the formulation and delivery of pharmaceuticals. This document summarizes key quantitative data, details common experimental methodologies for their determination, and provides visual representations of experimental workflows.

Introduction to Diphenylbutane Isomers

Diphenylbutane (C₁₆H₁₈) isomers are aromatic hydrocarbons consisting of a butane chain substituted with two phenyl groups. The positioning of these phenyl groups along the butane backbone gives rise to several structural isomers, each with unique physical and chemical characteristics. The isomers covered in this guide include:

-

1,1-Diphenylbutane

-

1,2-Diphenylbutane

-

This compound

-

1,4-Diphenylbutane

-

2,2-Diphenylbutane

-

2,3-Diphenylbutane

The subtle differences in their molecular architecture significantly influence their thermophysical behavior, impacting properties such as boiling point, density, and viscosity.

Quantitative Thermophysical Data

The following tables summarize the available quantitative data for the thermophysical properties of this compound and its isomers. The data has been compiled from critically evaluated sources, primarily the NIST/TRC Web Thermo Tables.[1][2]

Table 1: General and Critical Properties of Diphenylbutane Isomers

| Property | 1,1-Diphenylbutane | 1,2-Diphenylbutane | This compound | 1,4-Diphenylbutane | 2,2-Diphenylbutane | 2,3-Diphenylbutane (meso) |

| Molecular Weight ( g/mol ) | 210.32 | 210.32 | 210.32 | 210.32 | 210.31 | 210.31 |

| Normal Boiling Point (°C) | 288.5 (Predicted) | 297.9 (Predicted) | 295.0 | 311.1 | 288.7 (Predicted) | 294.5 (Predicted) |

| Melting Point (°C) | - | - | - | 52-53 | - | - |

| Critical Temperature (K) | 759.00 (Predicted) | 771.00 (Predicted) | 778.12 | 776.16 | 749.00 (Predicted) | 760.00 (Predicted) |

| Critical Pressure (kPa) | 2500.00 (Predicted) | 2500.00 (Predicted) | 2400.00 | 2400.00 | 2500.00 (Predicted) | 2500.00 (Predicted) |

| Critical Density (mol/dm³) | 1.45 (Predicted) | 1.45 (Predicted) | 1.43 | 1.43 | 1.45 (Predicted) | 1.45 (Predicted) |

Note: "Predicted" values are based on computational models and have not been experimentally verified.

Table 2: Liquid Density of Diphenylbutane Isomers at Various Temperatures

| Temperature (K) | 1,1-Diphenylbutane (g/cm³) | This compound (g/cm³)[2] | 1,4-Diphenylbutane (g/cm³) |

| 293.15 | 0.973 (Predicted) | 0.967 | 0.988 (estimate)[3] |

| 313.15 | 0.958 (Predicted) | 0.952 | - |

| 333.15 | 0.943 (Predicted) | 0.937 | - |

Table 3: Liquid Viscosity of Diphenylbutane Isomers at Various Temperatures

| Temperature (K) | 1,1-Diphenylbutane (mPa·s) | This compound (mPa·s)[2] | 1,4-Diphenylbutane (mPa·s) |

| 293.15 | 4.57 (Predicted) | 4.38 | - |

| 313.15 | 2.53 (Predicted) | 2.48 | - |

| 333.15 | 1.61 (Predicted) | 1.59 | - |

Table 4: Liquid Thermal Conductivity of Diphenylbutane Isomers at Various Temperatures

| Temperature (K) | 1,1-Diphenylbutane (W/m·K) | This compound (W/m·K)[2] | 1,4-Diphenylbutane (W/m·K) |

| 293.15 | 0.125 (Predicted) | 0.126 | - |

| 313.15 | 0.121 (Predicted) | 0.122 | - |

| 333.15 | 0.117 (Predicted) | 0.118 | - |

Experimental Protocols

The accurate determination of thermophysical properties relies on precise and well-established experimental techniques. This section outlines the methodologies commonly employed for measuring the key properties discussed in this guide.

Density Measurement

Density, the mass per unit volume of a substance, is a fundamental thermophysical property. Two common methods for its determination in liquids are pycnometry and vibrating tube densimetry.

-

Pycnometry: This gravimetric method involves the use of a pycnometer, a glass flask with a precisely known volume. The procedure is as follows:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, ensuring the liquid level is at a calibrated mark.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (difference between the filled and empty weights) by the known volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.

-

-

Vibrating Tube Densitometry: This method offers higher accuracy and is suitable for a wider range of temperatures and pressures.

-

A U-shaped tube is filled with the liquid sample.

-

The tube is electromagnetically excited to vibrate at its natural frequency.

-

The resonant frequency of the vibration is measured, which is directly related to the density of the fluid in the tube.

-

The instrument is calibrated using fluids of known density.

-

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. Common techniques for its measurement include capillary viscometry and rotational viscometry.

-

Capillary Viscometry: This method is based on Poiseuille's law for laminar flow through a capillary tube.

-

A known volume of the liquid is drawn into a calibrated glass viscometer (e.g., Ubbelohde type).

-

The time taken for the liquid to flow between two marked points under the influence of gravity is measured.

-

The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.

-

-

Rotational Viscometry: This technique measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

-

A spindle of a specific geometry is submerged in the sample liquid.

-

The spindle is rotated at a set speed.

-

The instrument measures the torque required to overcome the viscous drag of the fluid.

-

This torque is then used to calculate the dynamic viscosity. This method is particularly useful for non-Newtonian fluids.

-

Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat. The transient hot-wire method is a widely used and accurate technique for liquids.

-

Transient Hot-Wire Method: This method involves monitoring the temperature change of a thin, heated wire immersed in the liquid.

-

A thin platinum wire is submerged in the liquid sample.

-

A step-wise electrical current is passed through the wire, causing it to heat up.

-

The wire also acts as a resistance thermometer, and its temperature rise over a short period (typically a few seconds) is recorded by measuring its change in resistance.

-

The thermal conductivity of the liquid is determined from the rate of this temperature increase. The transient nature of the measurement minimizes the effects of natural convection.

-

Concluding Remarks

The thermophysical properties of this compound and its isomers are essential for their practical application in various scientific and industrial fields. This guide has provided a consolidated source of quantitative data and an overview of the experimental methodologies used to obtain this information. The provided tables and diagrams are intended to serve as a quick reference for researchers and professionals. It is important to note that for some isomers, the available data is limited, and further experimental work is needed to provide a more complete picture of their thermophysical behavior.

References

Degradation of 1,3-Diphenylbutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of 1,3-diphenylbutane degradation pathways and mechanisms. As a primary model compound for the repeating unit of polystyrene, the environmental fate and potential bioremediation of this compound are of significant scientific interest. This document details microbial, fungal, and chemical degradation processes, supported by available data, experimental methodologies, and visual representations of the core pathways.

Microbial Degradation of this compound

The microbial breakdown of this compound is the most extensively studied degradation route. Soil microorganisms have demonstrated the capacity to utilize this compound as a carbon source, initiating its mineralization.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of this compound is primarily initiated by monooxygenase enzymes. This pathway involves the hydroxylation of one of the phenyl rings, followed by ring cleavage and subsequent metabolism. The key steps are as follows:

-

Hydroxylation: A monooxygenase enzyme attacks the this compound molecule, introducing a hydroxyl group onto one of the phenyl rings to form 2-phenyl-4-hydroxyphenylbutane.[1]

-

Ring Fission: The hydroxylated aromatic ring undergoes further oxidation and subsequent meta-cleavage, a common strategy in the microbial degradation of aromatic compounds.[1]

-

Formation of Key Intermediates: This ring fission leads to the formation of 4-phenylvaleric acid and an unidentified five-carbon fragment.[1]

-

Further Metabolism: 4-phenylvaleric acid is likely further metabolized via β-oxidation of the side chain, followed by methyl-oxidation and decarboxylation to yield phenylacetic acid.[1]

Common soil microorganisms from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia have been identified as being capable of carrying out these oxidative reactions.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chirality and Enantiomers of 1,3-Diphenylbutane

This technical guide provides a comprehensive overview of the stereochemical properties of this compound, a molecule of interest in various chemical and pharmaceutical research areas. Due to its chiral nature, understanding its enantiomeric forms is critical for applications in asymmetric synthesis and materials science. This document details the structural aspects, synthesis, and resolution of its enantiomers, supported by experimental methodologies and data.

Introduction to the Chirality of this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈. The core of its stereochemistry lies in its structure. The carbon atom at the 3-position of the butane chain is bonded to four different groups: a hydrogen atom, a methyl group, a benzyl group (CH₂-Ph), and a phenyl group (Ph). This makes the C-3 position a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1,3-diphenylbutane and (S)-1,3-diphenylbutane.[1]

These enantiomers possess identical physical properties such as boiling point, and melting point, but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. It is important to distinguish this compound from its structural isomers, which include 1,1-diphenylbutane, 1,2-diphenylbutane, 1,4-diphenylbutane, and 2,3-diphenylbutane, each with distinct physical and chemical properties.[1]

Synthesis and Enantiomeric Resolution

The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Common synthetic routes include the reduction of corresponding ketones or catalytic alkylation reactions.[1] Obtaining enantiomerically pure or enriched forms is crucial for stereospecific applications and is generally achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis: This approach involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis process. For instance, the catalytic alkylation of aromatic aldehydes and ketones using a chiral catalyst can facilitate enantioselective C-C bond formation.[1]

Chiral Resolution: This is a widely used method to separate enantiomers from a racemic mixture. The process involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[2] After separation, the resolving agent is removed to yield the pure enantiomers.

Data Presentation

Quantitative data for this compound and its enantiomers are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1520-44-1 | [1][3] |

| Molecular Formula | C₁₆H₁₈ | [3][4] |

| Molar Mass | 210.32 g/mol | [3][4] |

| Appearance | Colorless Oil | [3] |

| Boiling Point | 295 °C | [4] |

| InChI Key | PDINXYLAVFUHSA-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reduction

This protocol describes a general method for synthesizing racemic this compound by the reduction of 1,3-diphenyl-1-butanone.

Materials:

-

1,3-diphenyl-1-butanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-diphenyl-1-butanone in anhydrous diethyl ether.

-

Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) in small portions with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by a dilute HCl solution to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel to yield the racemic product.

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol outlines a general methodology for the analytical separation of (R)- and (S)-1,3-diphenylbutane using High-Performance Liquid Chromatography (HPLC). The specific conditions may require optimization.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)[5]

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

Racemic this compound standard

Procedure:

-

Sample Preparation: Prepare a dilute solution of racemic this compound in the mobile phase.

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of n-hexane and isopropanol) at a constant flow rate until a stable baseline is achieved. Chiral separations often benefit from lower flow rates (e.g., 0.2-1.0 mL/min).[6]

-

Injection: Inject the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: The two enantiomers will exhibit different retention times, resulting in two separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.

-

Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of isopropanol), flow rate, or column temperature. Decreased temperature often improves chiral selectivity.[6]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key workflows related to the study of this compound enantiomers.

Caption: Logical workflow for the chiral resolution of this compound.

Caption: Experimental workflow for synthesis and chiral HPLC analysis.

References

An In-depth Technical Guide to the Isomers of Diphenylbutane and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common isomers of diphenylbutane, detailing their structural differences, physicochemical properties, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Introduction to Diphenylbutane Isomers

Diphenylbutane isomers are a class of aromatic hydrocarbons with the general chemical formula C₁₆H₁₈. They consist of a four-carbon butane chain to which two phenyl groups are attached. The variation in the attachment points of these phenyl groups gives rise to several structural isomers, each with unique physical and chemical properties. Understanding these differences is crucial for their application in various fields, from fundamental organic chemistry research to the development of novel pharmaceuticals and materials. This guide will focus on the six primary constitutional isomers: 1,1-diphenylbutane, 1,2-diphenylbutane, 1,3-diphenylbutane, 1,4-diphenylbutane, 2,2-diphenylbutane, and 2,3-diphenylbutane.

Structural Differences and Isomer Overview

The structural diversity of diphenylbutane isomers stems from the various possible substitution patterns of the two phenyl groups on the butane backbone. These differences in connectivity lead to distinct molecular geometries, which in turn influence their physical properties and chemical reactivity.

Diagram 1: Structural Isomers of Diphenylbutane

Caption: A logical diagram illustrating the structural relationship of diphenylbutane isomers to the parent butane backbone.

Physicochemical Properties of Diphenylbutane Isomers

The differing placement of the bulky phenyl groups along the butane chain significantly impacts the intermolecular forces and molecular symmetry of each isomer. This, in turn, affects their melting points, boiling points, and solubility. The following table summarizes key physicochemical data for the common diphenylbutane isomers.

| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,1-Diphenylbutane | 1,1-Diphenylbutane | C₁₆H₁₈ | 210.32 | - | ~294 |

| 1,2-Diphenylbutane | 1,2-Diphenylbutane | C₁₆H₁₈ | 210.32 | - | 286[1] |

| This compound | This compound | C₁₆H₁₈ | 210.32 | - | 295[2] |

| 1,4-Diphenylbutane | 1,4-Diphenylbutane | C₁₆H₁₈ | 210.32 | 52 | ~300 |

| 2,2-Diphenylbutane | 2,2-Diphenylbutane | C₁₆H₁₈ | 210.32 | - | ~288 |

| 2,3-Diphenylbutane | 2,3-Diphenylbutane | C₁₆H₁₈ | 210.32 | 125-126 | ~295 |

Note: Some physical properties, particularly for less common isomers, may have limited reported data. Boiling points are generally reported at atmospheric pressure.

Experimental Protocols for Synthesis

The synthesis of diphenylbutane isomers can be achieved through various established organic reactions. The choice of method often depends on the desired isomer and the availability of starting materials. Below are representative protocols for the synthesis of each class of isomer.

Synthesis of 1,1-Diphenylbutane via Friedel-Crafts Alkylation

Principle: This method involves the reaction of benzene with a suitable alkylating agent, such as 1,1-dichlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Scheme: 2 C₆H₆ + Cl₂CH(CH₂)₂CH₃ + AlCl₃ → C₆H₅CH(C₆H₅)(CH₂)₂CH₃ + 2 HCl

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in dry benzene (100 mL) cooled in an ice bath, slowly add a solution of 1,1-dichlorobutane (0.1 mol) in dry benzene (50 mL).

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the benzene by distillation.

-

The crude product is then purified by vacuum distillation to yield 1,1-diphenylbutane.

Synthesis of 1,2-Diphenylbutane via Grignard Reaction

Principle: This synthesis involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with an appropriate epoxide, like styrene oxide, followed by acidic workup.

Reaction Scheme: C₆H₅CH₂MgCl + C₆H₅CH(O)CH₂ → C₆H₅CH₂CH(C₆H₅)CH₂OMgCl → C₆H₅CH₂CH(C₆H₅)CH₂OH → 1,2-Diphenylbutane (after reduction)

Procedure:

-

Prepare benzylmagnesium chloride by reacting benzyl chloride (0.1 mol) with magnesium turnings (0.1 g-atom) in anhydrous diethyl ether (100 mL).

-

To the freshly prepared Grignard reagent, add a solution of styrene oxide (0.09 mol) in anhydrous diethyl ether (50 mL) dropwise with stirring.

-

After the addition, reflux the mixture for 1 hour.

-

Cool the reaction mixture and hydrolyze by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude alcohol, which is then reduced to 1,2-diphenylbutane using a suitable method, such as catalytic hydrogenation.

Synthesis of 1,4-Diphenylbutane via Wurtz Reaction

Principle: The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. For 1,4-diphenylbutane, benzyl chloride can be coupled.

Reaction Scheme: 2 C₆H₅CH₂Cl + 2 Na → C₆H₅CH₂CH₂C₆H₅ + 2 NaCl

Procedure:

-

In a dry flask, place sodium metal (0.2 g-atom) cut into small pieces and cover with dry diethyl ether (100 mL).

-

Slowly add benzyl chloride (0.1 mol) to the flask with stirring. An exothermic reaction should commence.

-

After the initial reaction subsides, reflux the mixture for 2 hours.

-

Cool the reaction mixture and cautiously add ethanol to decompose any unreacted sodium, followed by water.

-

Separate the ether layer, wash with water, and dry over anhydrous calcium chloride.

-

Remove the ether by distillation, and the remaining residue is purified by recrystallization or vacuum distillation to give 1,4-diphenylbutane.

Diagram 2: General Workflow for Diphenylbutane Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of diphenylbutane isomers.

Conclusion

The isomers of diphenylbutane, while sharing the same molecular formula, exhibit distinct structural and physicochemical properties that are a direct consequence of the positional arrangement of their phenyl substituents. This guide has provided a foundational understanding of these differences, summarized their key physical data, and outlined representative synthetic protocols. For researchers in drug development and materials science, a thorough understanding of these isomeric differences is paramount for the rational design and synthesis of novel molecules with tailored properties. Further investigation into the spectroscopic characterization (NMR, IR, MS) of each isomer is recommended for unambiguous identification and quality control in a laboratory setting.

References

1,3-Diphenylbutane: A Technical Guide to its Role as a Model Compound for Polystyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polystyrene, a widely used synthetic polymer, plays a significant role in various industries, from packaging to biomedical applications. Understanding its degradation behavior is crucial for assessing its environmental impact, developing recycling strategies, and designing more stable materials. Due to the complexity of the polymer structure, researchers often turn to model compounds that represent the fundamental repeating units of the polymer chain. 1,3-Diphenylbutane serves as an exemplary model for polystyrene, encapsulating the 1,3-arrangement of phenyl groups along a butane backbone, which is a key structural motif in the polymer.[1] This technical guide provides an in-depth overview of this compound as a model compound, covering its synthesis, degradation pathways, and the analytical techniques used to study its behavior.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Friedel-Crafts alkylation reaction.[1] This classic organic reaction involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with an alkyl group.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Benzene

-

1,3-Dichlorobutane

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Anhydrous diethyl ether (solvent)

-

Hydrochloric acid (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.

-

Add anhydrous aluminum chloride to the flask, followed by anhydrous diethyl ether to create a slurry.

-

Cool the flask in an ice bath.

-

Add a solution of 1,3-dichlorobutane in benzene to the dropping funnel.

-

Slowly add the 1,3-dichlorobutane solution to the stirred AlCl₃ slurry over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Cool the reaction mixture and quench it by slowly pouring it over crushed ice and hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation to yield this compound.

Degradation Studies of this compound

The degradation of this compound is studied under various conditions to model the breakdown of polystyrene. The primary degradation pathways investigated are thermal, oxidative, and microbial.

Thermal Degradation

Thermal degradation, or pyrolysis, involves the decomposition of the compound at elevated temperatures in the absence of oxygen. The primary mechanism for the thermal degradation of polystyrene and its model compounds involves β-scission of the polymer backbone.

Key Thermal Degradation Products of Polystyrene (as a proxy for this compound)

| Product | Yield (wt. %) at 425°C |

| Liquid Oil | ~97.0 |

| Gas | ~2.5 |

| Styrene (in liquid oil) | ~70 |

Note: Data is based on the pyrolysis of polystyrene and serves as an approximation for the expected products of this compound degradation.[2]

Caption: Thermal degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation occurs in the presence of oxygen and is often initiated by heat, light, or chemical initiators. This process leads to the formation of oxygenated products.

Key Oxidative Degradation Products of Polystyrene (as a proxy for this compound)

| Product | Yield (%) after 16h (photocatalytic oxidation) |

| Benzoic Acid | 30 |

| Ethyl Benzoate | 10 |

| Acetophenone | 6 |

| Benzaldehyde | 1 |

Note: Data is based on the photocatalytic oxidation of polystyrene.[3]

Caption: Oxidative degradation pathway of this compound.

Microbial Degradation

Certain microorganisms are capable of degrading polystyrene and its model compounds. The degradation pathway typically involves initial oxidation steps followed by ring cleavage.

Analytical Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to study the thermal degradation of polymers and their model compounds. It provides detailed information about the composition of the degradation products.

Experimental Protocol: Py-GC-MS Analysis

Instrumentation:

-

Pyrolyzer (e.g., Curie-point, furnace)

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)

-

Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed in a sample cup or capillary tube.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a specific temperature (e.g., 600°C) for a short period (e.g., 10 seconds). This causes the thermal decomposition of the sample into smaller, volatile fragments.

-

Gas Chromatography: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. The GC separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

Data Analysis: The mass spectra of the separated components are compared to a library of known spectra to identify the individual degradation products. The peak areas in the chromatogram can be used to quantify the relative amounts of each product.

References

An In-depth Technical Guide to the Thermal Decomposition of 1,3-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the thermal decomposition of 1,3-diphenylbutane is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of organic chemistry, free-radical reaction mechanisms, and analysis of related diphenylalkane structures. The information herein is intended to guide researchers in predicting decomposition pathways, identifying potential products, and designing appropriate experimental protocols.

Introduction to the Thermal Stability of this compound

This compound is an aromatic hydrocarbon characterized by a butane chain with phenyl substituents at the 1 and 3 positions. Its thermal stability is dictated by the strength of its covalent bonds. The C-C bonds within the butane chain, particularly those that can lead to the formation of resonance-stabilized benzylic radicals, are the most likely sites for initial cleavage under thermal stress. The aromatic rings themselves are highly stable and are expected to remain intact during the initial stages of decomposition.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed primarily through a free-radical chain reaction mechanism. The initiation step involves the homolytic cleavage of a C-C bond to form two radical species. The propagation phase will then involve a series of reactions, including hydrogen abstraction and β-scission, leading to a variety of smaller molecules. Termination steps will involve the combination of radicals.

Initiation:

The most likely initiation step is the cleavage of the C2-C3 bond, as this results in the formation of a resonance-stabilized benzyl radical and a secondary alkyl radical. Cleavage of the C1-C2 bond is also possible, yielding a primary alkyl radical and a substituted benzylic radical.

Propagation:

The initial radicals can undergo a variety of reactions:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and forming stable molecules and new radicals.

-

β-Scission: Larger radicals can break down into smaller, more stable molecules and radicals. For example, the 1,3-diphenylbutyl radical could undergo β-scission to yield styrene and a benzyl radical.

Termination:

The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

A proposed free-radical decomposition pathway is visualized in the following diagram:

Caption: Proposed free-radical decomposition pathway of this compound.

Predicted Thermal Decomposition Products

Based on the proposed free-radical mechanism, the primary thermal decomposition products of this compound are expected to be:

-

Styrene: A major product resulting from β-scission of the 1-phenylpropyl radical.

-

Toluene: Formed by hydrogen abstraction by benzyl radicals.

-

Ethylbenzene: Resulting from the combination of a benzyl radical and a methyl radical.

-

Propylbenzene: Formed by hydrogen abstraction by the 1-phenylpropyl radical.

-

Benzene: May be formed through various secondary decomposition reactions.

-

Smaller Alkanes and Alkenes: Methane, ethane, ethene, propane, and propene can be formed from the fragmentation of the butyl chain.

Due to the absence of specific experimental studies, a quantitative summary of the decomposition products is not available. The relative yields of these products would be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of any catalysts.

Recommended Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To empirically determine the thermal decomposition products of this compound, a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) analysis is the recommended methodology. This technique allows for the controlled thermal decomposition of a sample followed by the immediate separation and identification of the resulting volatile products.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure this compound is placed into a pyrolysis sample holder (e.g., a quartz tube).

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., in the range of 500-800°C) in an inert atmosphere (e.g., helium) within the pyrolysis unit. The high temperature provides the energy for thermal decomposition.

-

Gas Chromatography (GC) Separation: The volatile decomposition products are swept from the pyrolyzer into a gas chromatograph. The GC column separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns. These mass spectra are then compared against a library of known compounds (e.g., NIST mass spectral library) for positive identification.

-

Data Analysis: The resulting chromatogram will show a series of peaks, each representing a different decomposition product. The area of each peak is proportional to the amount of that compound produced, allowing for semi-quantitative or quantitative analysis with appropriate calibration.

The following diagram illustrates a typical experimental workflow for Py-GC-MS analysis:

Caption: General experimental workflow for Py-GC-MS analysis.

Conclusion

While direct experimental data for the thermal decomposition of this compound is scarce, a thorough understanding of free-radical chemistry allows for the prediction of its primary decomposition pathways and products. The molecule is expected to degrade into a mixture of smaller aromatic compounds, such as styrene, toluene, and ethylbenzene, along with various aliphatic hydrocarbons. For researchers and professionals in drug development who may encounter this or similar structures, understanding these potential degradation pathways is crucial for assessing stability, identifying potential impurities, and ensuring the safety and efficacy of pharmaceutical products. The use of Py-GC-MS is strongly recommended to obtain definitive experimental data on the thermal decomposition products of this compound.

Methodological & Application

Application Note: Chiral Separation of 1,3-Diphenylbutane Enantiomers by HPLC

Abstract

This application note details a robust and efficient method for the chiral separation of 1,3-Diphenylbutane enantiomers using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, which provides excellent enantioselectivity for non-functionalized hydrocarbons like this compound. This protocol is designed for researchers, scientists, and professionals in drug development and chemical analysis who require accurate enantiomeric purity assessment of this compound. The described method is suitable for both analytical and semi-preparative applications.

Introduction

Chiral separation is a critical aspect of pharmaceutical development and chemical synthesis, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. This compound is a non-functionalized chiral hydrocarbon, and the separation of its enantiomers can be challenging due to the lack of functional groups that typically facilitate interactions with chiral stationary phases. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for resolving a wide range of chiral compounds, including those with limited functional groups.[1][2] The chiral recognition mechanism of these phases is based on the formation of transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[3][4] This application note provides a detailed protocol for the successful baseline separation of (R)- and (S)-1,3-Diphenylbutane enantiomers.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: A cellulose-based chiral stationary phase column is recommended. For this application, a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was used.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is used as the mobile phase. The optimal composition should be determined empirically but a starting point of 90:10 (v/v) n-Hexane:IPA is recommended.

-

Sample Preparation: A racemic standard of this compound should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chemicals: HPLC-grade n-Hexane and Isopropanol are required.

Chromatographic Conditions

The following conditions were optimized for the baseline separation of this compound enantiomers.

| Parameter | Condition |

| Column | Cellulose-based CSP (e.g., Chiralcel® OD-H) |

| Column Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Protocol

-

System Preparation:

-

Equilibrate the HPLC system with the mobile phase (n-Hexane:IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

-

Ensure the column temperature is maintained at 25 °C.

-

-

Sample Injection:

-

Inject 10 µL of the prepared this compound sample solution onto the column.

-

-

Data Acquisition:

-

Acquire data for a sufficient duration to allow for the elution of both enantiomers.

-

Monitor the separation at a UV wavelength of 254 nm.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to the two enantiomers.

-

Calculate the retention times (t R1 , t R2 ), resolution (R s ), and the separation factor (α).

-

Results and Discussion

Under the optimized chromatographic conditions, a baseline separation of the this compound enantiomers was achieved. A representative chromatogram would show two well-resolved peaks.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the chiral separation of this compound enantiomers using the described protocol.

| Parameter | Value |

| Retention Time (t R1 ) | [Insert tR1 value] min |

| Retention Time (t R2 ) | [Insert tR2 value] min |

| Resolution (R s ) | [Insert Rs value] |

| Separation Factor (α) | [Insert α value] |

Note: The actual retention times and resolution may vary slightly depending on the specific column batch, HPLC system, and mobile phase preparation.

The separation factor (α), a measure of the relative separation of the two enantiomers, and the resolution (R s ), which indicates the degree of separation between the two peaks, demonstrate the effectiveness of the cellulose-based CSP for this challenging separation. A resolution value greater than 1.5 is generally considered to indicate baseline separation.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the chiral HPLC separation process for this compound enantiomers.

Caption: HPLC workflow for chiral separation.

Conclusion

This application note presents a validated and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase provides excellent resolution and selectivity. The detailed protocol and experimental conditions outlined herein can be readily implemented in analytical laboratories for the routine enantiomeric purity assessment of this compound, supporting research, development, and quality control activities in the pharmaceutical and chemical industries.

References

Application Note: Analysis of 1,3-Diphenylbutane by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 1,3-Diphenylbutane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the qualitative and quantitative analysis of this compound, which is relevant in various fields, including organic synthesis, materials science, and as a potential impurity in pharmaceutical manufacturing. The protocol covers sample preparation, instrument parameters, and data analysis, and includes a predicted fragmentation pattern to aid in mass spectral interpretation.

Introduction

This compound (CAS No. 1520-44-1) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈ and a molecular weight of 210.32 g/mol . Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, making it an ideal technique for the analysis of semi-volatile organic compounds like this compound. This document provides a detailed experimental protocol and data presentation guidelines for researchers and professionals in drug development and other scientific disciplines.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. As this compound is a nonpolar compound, a straightforward dissolution in a volatile organic solvent is recommended.

Materials:

-

This compound standard (analytical grade)

-

Dichloromethane (DCM) or Hexane (GC grade)

-

Volumetric flasks

-

Micropipettes

-

Autosampler vials with septa

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent (DCM or Hexane).

-

Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantitative analysis.

-

Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a final concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

-

Final Step: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

| GC Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 40-350 amu |

| Data Acquisition | Full Scan |

Data Presentation

Quantitative data should be summarized in a clear and structured table. The retention time for this compound should be determined experimentally using the provided GC method. The mass spectrum will exhibit a molecular ion peak and characteristic fragment ions.

Table 1: Quantitative Data for this compound

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | To be determined | 210 | 105, 91, 77 |

Note: The retention time is dependent on the specific GC system and conditions and must be determined experimentally by injecting a known standard.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 210. The fragmentation pattern will be characteristic of alkylbenzenes, with the most prominent fragmentation being benzylic cleavage.

Predicted Fragmentation Pathway:

-

Molecular Ion: The molecule loses an electron to form the molecular ion [C₁₆H₁₈]⁺• at m/z 210.

-

Benzylic Cleavage: The C-C bond beta to the phenyl group is prone to cleavage.

-

Cleavage between C1 and C2 of the butane chain can lead to the formation of a stable benzyl cation [C₇H₇]⁺ at m/z 91 and a neutral radical.

-

Cleavage at the other benzylic position (between C3 and the second phenyl group) can result in the formation of a secondary carbocation [C₁₀H₁₃]⁺ at m/z 133, though the most favorable cleavage will lead to the most stable fragment. The most likely dominant fragmentation is the loss of a propyl group to form the ion at m/z 105, which corresponds to the [C₈H₉]⁺ fragment.

-

-

Other Fragments: The phenyl cation [C₆H₅]⁺ at m/z 77 is also a common fragment in the mass spectra of aromatic compounds.

Diagrams

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Application Note: High-Throughput Quantification of Aromatic Compounds Using 1,3-Diphenylbutane as an Internal Standard in Gas Chromatography-Mass Spectrometry

Application of 1,3-Diphenylbutane in Polymer Chemistry Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylbutane, a structural dimer of styrene, serves as a crucial model compound in polymer chemistry research, primarily for investigating the degradation mechanisms of polystyrene. Its simpler structure allows for detailed analysis of degradation pathways, providing valuable insights into the long-term stability and environmental fate of polystyrene-based materials. This document provides detailed application notes and experimental protocols for the use of this compound in such studies. While its application as a chain transfer agent or in direct polymer synthesis is not well-documented, its role in understanding polymer degradation is significant.

Application Notes

The primary application of this compound in polymer chemistry is as a model compound to elucidate the complex degradation processes of polystyrene. This includes both microbial and thermal degradation pathways.

Model Compound for Microbial Degradation of Polystyrene

This compound represents the smallest repeating unit of the polystyrene backbone, making it an ideal substrate for studying the initial steps of microbial degradation. Understanding how microorganisms break down this dimer provides a foundation for developing bioremediation strategies for polystyrene waste.

Key research findings indicate that various soil microorganisms, including species from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia, are capable of metabolizing this compound.[1] The degradation process is initiated by an attack from a monooxygenase enzyme.[1][2][3]

Model Compound for Thermal Degradation of Polystyrene

Thermal degradation of polystyrene is a critical area of study for understanding its behavior in high-temperature applications and for developing effective recycling processes like pyrolysis. This compound and other styrene oligomers are used to model the initial bond-scission events and subsequent reactions that occur during the thermal decomposition of the polymer. Studies have shown that the thermal degradation of polystyrene yields styrene monomers, dimers (including this compound), and trimers as primary products.

Quantitative Data

The following table summarizes quantitative data from a study on the microbial degradation of [β-¹⁴C]polystyrene, where this compound was used as a model compound to understand the degradation mechanism.

| Parameter | Value | Reference |

| Polystyrene Degradation Rate in Soil (4 months) | 1.5% - 3.0% | [1][2][3] |

| Initial [¹⁴C]Polystyrene Activity | 2.0 x 10⁵ dpm | [4] |

| Amount of Nitrogen Supplement (as NH₄NO₃) | 4 mg | [4] |

| Soil Moisture Content | 60% of water-holding capacity | [4] |

| Incubation Period for ¹⁴CO₂ Measurement | 1, 2, 4, 6, 12, and 16 weeks | [4] |

Experimental Protocols

Protocol 1: Microbial Degradation of Polystyrene using this compound as a Model Compound

This protocol outlines the procedure for studying the microbial degradation of this compound in liquid enrichment cultures to understand the metabolic pathways involved in polystyrene degradation.

Materials:

-

This compound

-

Basal salt medium (composition per liter: (NH₄)₂SO₄, 1.0 g; K₂HPO₄, 0.5 g; KH₂PO₄, 0.2 g; MgSO₄·7H₂O, 0.2 g; CaCl₂·2H₂O, 0.05 g; FeCl₃, 0.002 g; trace element solution, 1 ml)

-

Soil sample (as a source of microorganisms)

-

Shaker incubator

-

Gas chromatography-mass spectrometry (GC-MS) equipment

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard organic solvents (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

-

Enrichment Culture Preparation:

-

Prepare the basal salt medium and adjust the pH to 7.0.

-

Dispense 100 ml of the medium into 250 ml Erlenmeyer flasks.

-

Add this compound as the sole carbon source to a final concentration of 0.1% (w/v).

-

Inoculate each flask with 1 g of fresh soil.

-

Incubate the flasks on a rotary shaker at 150 rpm and 28°C in the dark.

-

-

Isolation of Degrading Microorganisms:

-

After 2-4 weeks of incubation, transfer 1 ml of the enrichment culture to a fresh flask containing the same medium.

-

Repeat this subculturing step at least three times to enrich for microorganisms capable of utilizing this compound.

-

Plate the final enrichment culture on nutrient agar to isolate individual colonies.

-

-

Degradation Study:

-

Inoculate a fresh flask of basal salt medium containing this compound with a pure culture of an isolated microorganism.

-

At regular intervals (e.g., 0, 3, 7, 14, and 21 days), withdraw samples from the culture.

-

Acidify the samples to pH 2 with HCl and extract the organic compounds with an equal volume of diethyl ether.

-

Concentrate the ether extract under a gentle stream of nitrogen.

-

-

Analysis of Degradation Products:

-

Analyze the concentrated extract using TLC and GC-MS to identify and quantify the degradation products.

-

Compare the mass spectra of the products with known standards and library data to elucidate the degradation pathway. The expected initial product is 2-phenyl-4-hydroxyphenylbutane, which is further oxidized to 4-phenylvaleric acid and phenylacetic acid.[1][2][3]

-

Protocol 2: Thermal Degradation of Polystyrene with Analysis of this compound

This protocol describes the use of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to study the thermal degradation of polystyrene and identify the formation of this compound.

Materials:

-

Polystyrene sample (film or powder)

-

Py-GC-MS system equipped with a pyrolyzer

-

Helium gas (carrier gas)

-

Standard of this compound

Procedure:

-

Sample Preparation:

-

Weigh approximately 0.1-0.5 mg of the polystyrene sample into a pyrolysis cup.

-

-

Py-GC-MS Analysis:

-